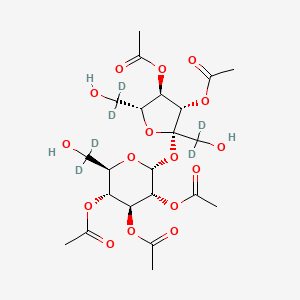
2,3,4,3',4'-Penta-O-acetylsucrose-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,4,3’,4’-Penta-O-acetylsucrose. This compound is an isotope-labeled intermediate used in the synthesis of Sucralose-d6, a non-caloric chlorinated disaccharide used as a sugar alternative. The molecular formula of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is C22H26D6O16, and it has a molecular weight of 558.52.
Preparation Methods
The preparation of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA) in the presence of a catalytic amount of an aralkyl chloride or hydrogen chloride. This process is carried out in an inert organic solvent and involves hydrogenation in the presence of a hydrogenolysis catalyst such as platinum or palladium . The industrial production of this compound follows similar methods, ensuring high purity and yield.
Chemical Reactions Analysis
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like acetic anhydride or acetyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in the development of non-caloric sweeteners like Sucralose-d6, which is beneficial for diabetic patients and those seeking to reduce caloric intake.
Industry: Applied in the production of high-intensity sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves its role as an intermediate in the synthesis of Sucralose-d6. Sucralose-d6 is not metabolized by humans, making it a non-caloric sweetener. The molecular targets and pathways involved include the inhibition of enzymes responsible for sucrose metabolism, thereby preventing the breakdown and absorption of the compound .
Comparison with Similar Compounds
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,3,4,3’,4’-Penta-O-acetylsucrose: The non-deuterated version of the compound.
Sucralose: A non-caloric chlorinated disaccharide used as a sugar alternative.
Sucralose-d6: An isotope-labeled analog of sucralose with six deuterium atoms.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Properties
Molecular Formula |
C22H32O16 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
InChI Key |
UMOFHQSJMUINFR-QCURXUJTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


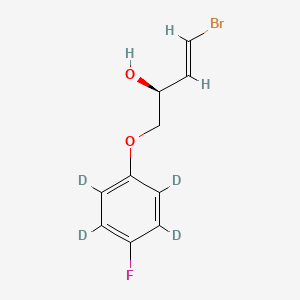
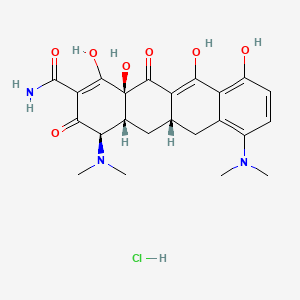
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)

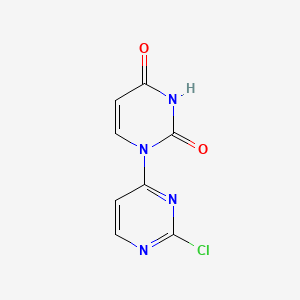
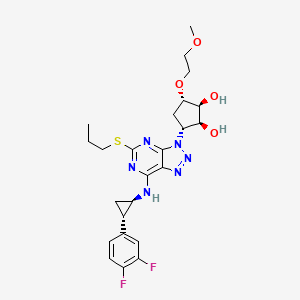
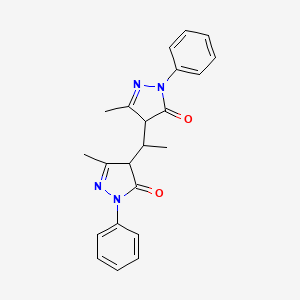
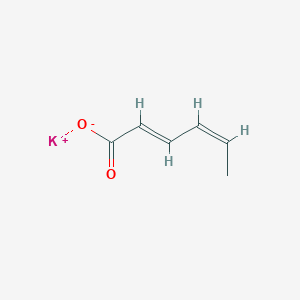


![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
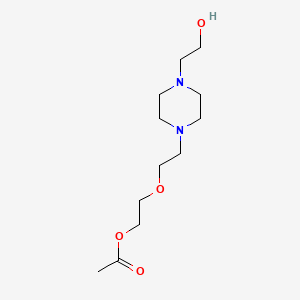
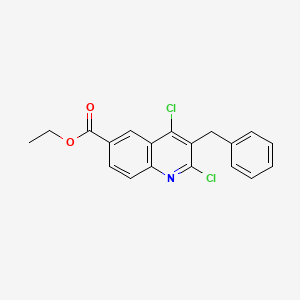
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
